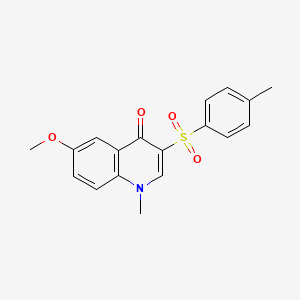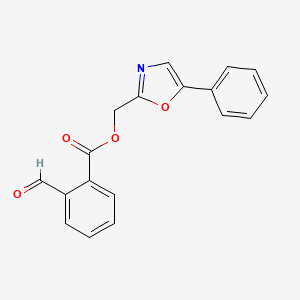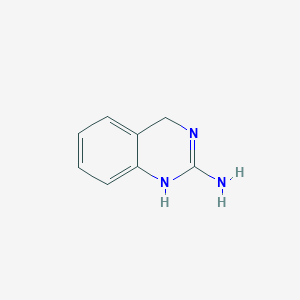
1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and has alternating double and single bonds. Attached to the benzene ring is a 2-Bromopropyl group and a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the 2-Bromopropyl and trifluoromethyl groups to the benzene ring. This could potentially be achieved through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with the 2-Bromopropyl and trifluoromethyl groups attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom in the 2-Bromopropyl group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a benzene ring generally have relatively high boiling points due to the stability of the ring structure .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene is involved in various chemical synthesis and reactivity studies. For instance, its derivatives have been used in the synthesis of benzyl ethers through a mix-and-heat methodology using stable organic salts, demonstrating the compound's utility in benzylation reactions to yield benzyl ethers efficiently (Poon & Dudley, 2006). Another study focused on the synthesis of trifluoromethyl-substituted pyridines, highlighting the compound's versatility in creating diverse chemical structures through displacement reactions (Cottet & Schlosser, 2002).
Organometallic Chemistry
In organometallic chemistry, derivatives of 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene have been used to create new compounds with significant electrochemical properties. For example, the synthesis of ethynylferrocene compounds from 1,3,5-Tribromobenzene showcases the compound's utility in forming materials with reversible oxidation processes, indicating potential applications in electrochemical devices and sensors (Fink et al., 1997).
Catalyst and Reagent Development
The compound has also been explored in the development of catalysts and reagents for organic synthesis. For instance, 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride has been identified as a potent combination for converting thioglycosides to glycosyl triflates, showcasing the role of trifluoromethylated compounds in facilitating glycosidic linkage formation (Crich & Smith, 2001). Additionally, gallium(III) trifluoromethanesulfonate, utilizing trifluoromethyl groups, has been used as a water-tolerant, reusable Lewis acid catalyst for Friedel-Crafts reactions, demonstrating the compound's applicability in green chemistry and sustainable catalysis processes (Prakash et al., 2003).
Material Science and Polymer Chemistry
In material science and polymer chemistry, 1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene derivatives have been instrumental in the synthesis of new fluorine-containing polyethers, which exhibit low dielectric constants, high thermal stability, and significant hydrophobicity. These materials are promising for applications in electronics and coating technologies (Fitch et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-bromopropyl)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-7(11)6-8-4-2-3-5-9(8)10(12,13)14/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGNWZNDTMKVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromopropyl)-2-(trifluoromethyl)-benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-((4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2648547.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2648548.png)
![3-oxo-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]-2-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanenitrile](/img/structure/B2648550.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2648553.png)
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2648554.png)
![6-chloro-N-[4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2648555.png)

![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2648559.png)


![3-[(1-adamantylcarbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2648564.png)